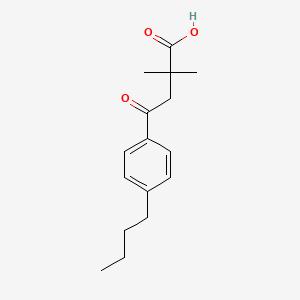

![molecular formula C10H9NO2 B1373389 5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one CAS No. 1007455-36-8](/img/structure/B1373389.png)

5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one

Vue d'ensemble

Description

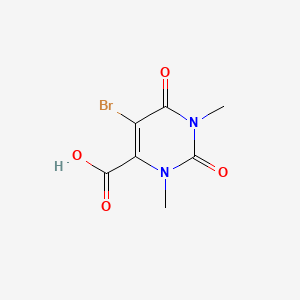

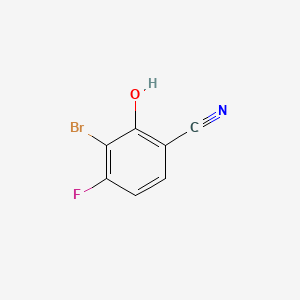

5’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one is a chemical compound with the molecular formula C10H9NO2 . It is a type of spirocyclic compound, which are inherently highly 3-dimensional structures . Spirocyclic compounds are important in modern chemistry as many useful compounds bear this motif .

Synthesis Analysis

The synthesis of spirocyclic oxindoles, such as 5’-Hydroxyspiro[cyclopropane-1,1’-isoindolin]-3’-one, is an ongoing significant objective in organic and medicinal chemistry . The development of novel synthetic strategies to form these new chemical entities in a stereoselective manner has been analyzed . For example, Barakat et al. have designed an easy and smooth procedure for the formation of spirooxindoles derivatives .Molecular Structure Analysis

Spirocyclic structures, like 5’-Hydroxyspiro[cyclopropane-1,1’-isoindolin]-3’-one, are defined as a bicycle connected by a single fully-substituted carbon atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .Chemical Reactions Analysis

The chemical reactions involving spirocyclic compounds like 5’-Hydroxyspiro[cyclopropane-1,1’-isoindolin]-3’-one can be complex. They often involve highly reactive species, such as carbenes, ylids, and carbanions . The five basic types of chemical reactions are combination, decomposition, single-replacement, double-replacement, and combustion .Applications De Recherche Scientifique

Synthesis and Reactivity

The compound 5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one and its analogs demonstrate significant importance in the field of synthetic organic chemistry. For instance, Bose and Langer (2004) explored the synthesis of 1-hydroxyspiro[2.5]cyclooct-4-en-3-ones, which are closely related compounds. These serve as precursors to spiro[5.2]cycloocta-4,7-dien-6-ones, offering insights into the reactivity of such spiro compounds through their interactions with various nucleophiles (Bose & Langer, 2004).

Antiproliferative Activity

A study by Bose et al. (2006) on 1-hydroxyspiro[2.5]cyclooct-4-en-3-ones, analogs of natural illudines, demonstrated antiproliferative activity against human leukemia cells. These findings suggest potential applications in medicinal chemistry and cancer research (Bose et al., 2006).

Catalyst-Free Cyclopropanation

Maurya et al. (2014) investigated the synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through catalyst-free cyclopropanation. This method highlights the potential of developing environmentally friendly and efficient synthetic routes for related spiro compounds (Maurya et al., 2014).

Rearrangement and Annulation Reactions

Research by Goti et al. (1989) on 4,5-dihydrospiro[isoxazole-5-cyclopropane] derivatives, which share structural similarities with 5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one, provided insights into rearrangement and annulation reactions. These studies contribute to understanding the chemical behavior of spiro compounds in various conditions (Goti et al., 1989).

Orientations Futures

Mécanisme D'action

Target of Action

Isoindolin-1-ones, a class of compounds to which it belongs, have been explored as potential inhibitors of cyclin-dependent kinase (cdk) . CDKs play a crucial role in cell cycle regulation and are often targeted in cancer therapies.

Mode of Action

If it acts similarly to other isoindolin-1-ones, it may inhibit CDKs, thereby disrupting cell cycle progression and exerting anti-cancer effects .

Pharmacokinetics

Pharmacokinetics studies are integral to drug research and development, as they determine drug exposure in the body and therefore pharmacological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target . .

Propriétés

IUPAC Name |

6-hydroxyspiro[2H-isoindole-3,1'-cyclopropane]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-1-2-8-7(5-6)9(13)11-10(8)3-4-10/h1-2,5,12H,3-4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZYNQKGFDFZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C3=C(C=C(C=C3)O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694270 | |

| Record name | 5'-Hydroxyspiro[cyclopropane-1,1'-isoindol]-3'(2'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one | |

CAS RN |

1007455-36-8 | |

| Record name | 5'-Hydroxyspiro[cyclopropane-1,1'-isoindol]-3'(2'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

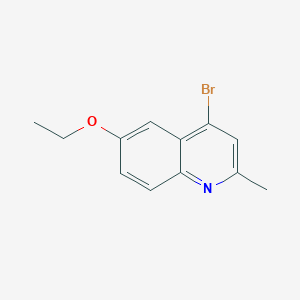

![3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1373329.png)

![2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373330.png)